(4-(4-(benzyloxy)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
Description
This compound features a 1,4-benzothiazin-1,1-dioxide core substituted at the 4-position with a 4-(benzyloxy)phenyl group and at the 2-position with a piperidin-1-yl methanone moiety.
Properties
IUPAC Name |
[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c30-27(28-17-7-2-8-18-28)26-19-29(24-11-5-6-12-25(24)34(26,31)32)22-13-15-23(16-14-22)33-20-21-9-3-1-4-10-21/h1,3-6,9-16,19H,2,7-8,17-18,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCBDEBVIVTTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-(4-(benzyloxy)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the piperidine ring, methoxy group, and dimethylphenyl group through various chemical reactions. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
(4-(4-(benzyloxy)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the quinoline core or the substituent groups.
Scientific Research Applications
(4-(4-(benzyloxy)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets and pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(4-(benzyloxy)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazin-Dioxide Core
- The phenyl methanone group (vs. piperidinyl) lacks basicity, which may limit interactions with cationic binding pockets in target proteins .
Variations in the Methanone Substituent
- The furan ring (vs. benzothiazin-dioxide) reduces aromatic surface area, which could diminish π-π stacking interactions in hydrophobic binding sites .
- 1-(4-Methylpiperidin-1-yl)-2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone (): The oxadiazole-sulfanyl group introduces hydrogen-bond acceptors, contrasting with the benzothiazin-dioxide’s sulfone group. The 4-methylpiperidinyl group may enhance metabolic stability compared to unsubstituted piperidine .
Aromatic Ring Modifications
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Lipophilicity vs. Solubility : The benzyloxy group in the target compound likely improves CNS penetration compared to hydrophilic groups (e.g., dihydroxyphenyl in ) but may require formulation optimization for aqueous solubility .
- Receptor Interactions: Piperidinyl methanone’s basic nitrogen could enhance binding to serotonin or dopamine receptors compared to neutral methanones (e.g., phenyl in ) .
- Metabolic Stability : Methyl-substituted piperidine () suggests that alkylation of the piperidinyl group in the target compound might reduce CYP450-mediated oxidation .
Biological Activity
The compound (4-(4-(benzyloxy)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone , hereafter referred to as Compound A , is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have shown that Compound A exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the findings from key research studies evaluating its efficacy:
In these studies, Compound A demonstrated strong inhibitory effects on cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics.
The mechanism by which Compound A exerts its biological effects is multifaceted:
- Caspase Activation : It induces apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.
- Microtubule Disruption : The compound interferes with microtubule dynamics, leading to cell cycle arrest.
- Antioxidant Activity : Preliminary tests suggest that Compound A may also possess antioxidant properties, contributing to its overall efficacy against oxidative stress in cancer cells.
Case Study 1: Breast Cancer
In a preclinical study involving MDA-MB-231 breast cancer cells, Compound A was administered at varying concentrations. Results indicated that at an IC50 of 5.2 µM, the compound significantly reduced cell viability and induced apoptosis as evidenced by increased caspase-3 activity.
Case Study 2: Colon Cancer
Another investigation focused on HCT116 colon cancer cells showed an IC50 of 4.3 µM for Compound A. The study highlighted its ability to inhibit migration and invasion of cancer cells through downregulation of matrix metalloproteinases (MMPs), critical for tumor metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
